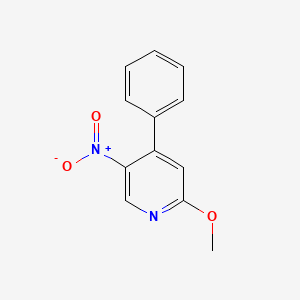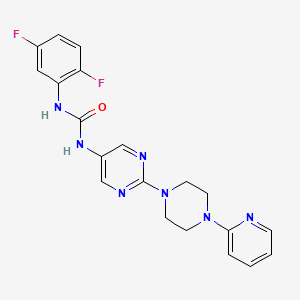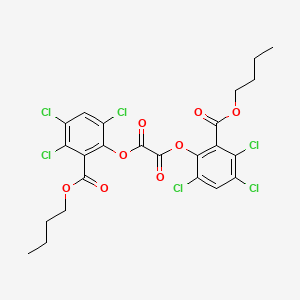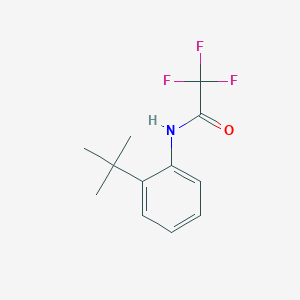
5-Methylhex-3-en-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylhex-3-en-1-yne is an organic compound with the molecular formula C₇H₁₀. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a versatile molecule in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylhex-3-en-1-yne typically involves the use of acetylene and suitable alkyl halides. One common method is the alkylation of acetylene with an appropriate alkyl halide under basic conditions. This reaction often employs sodium amide (NaNH₂) as a base to generate the acetylide ion, which then reacts with the alkyl halide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product is crucial to ensure its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Methylhex-3-en-1-yne undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The presence of the triple bond allows for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Sodium amide (NaNH₂) in liquid ammonia (NH₃) is commonly used to generate the acetylide ion for nucleophilic substitution.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Methylhex-3-en-1-yne finds applications in several fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Methylhex-3-en-1-yne involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These bonds provide sites for nucleophilic and electrophilic attacks, enabling the compound to undergo a wide range of transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparación Con Compuestos Similares
- 3-Methylhex-1-en-5-yne
- 5-Methyl-1-hexyne
- 3-Hexen-1-yne, 5,5-dimethyl-
Comparison: 5-Methylhex-3-en-1-yne is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a broader range of chemical reactions compared to compounds with only one type of unsaturation. For example, 5-Methyl-1-hexyne contains only a triple bond, limiting its reactivity compared to this compound .
Propiedades
Fórmula molecular |
C7H10 |
|---|---|
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
5-methylhex-3-en-1-yne |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h1,5-7H,2-3H3 |
Clave InChI |
YPAAIRQADKROCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,10-Di(10H-phenothiazin-10-yl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B14121881.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14121902.png)

![2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide](/img/structure/B14121918.png)




![Methyl 4-[[9-(2,4-dimethoxyphenyl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate;propan-2-ol](/img/structure/B14121949.png)

![4-(N-butyl-N-methylsulfamoyl)-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14121962.png)
![3-[(4-Methoxyphenyl)amino]-6-methylphenol](/img/structure/B14121968.png)
